S-Methyl-d3-thioacetaminophen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

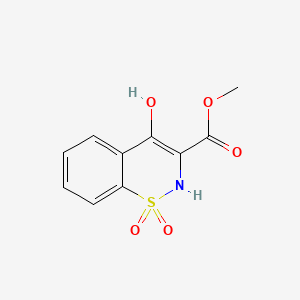

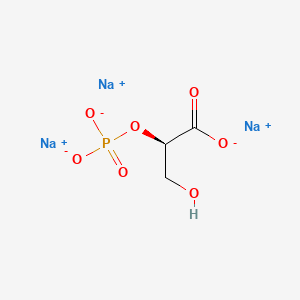

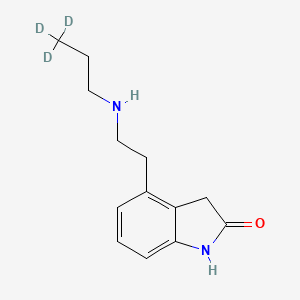

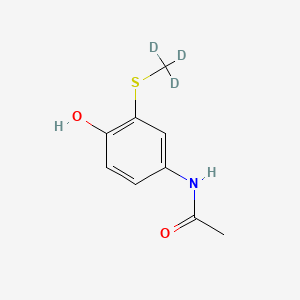

S-Methyl-d3-thioacetaminophen is a compound with the molecular formula C9 2H3 H8 N O2 S and a molecular weight of 200.27 . It is a metabolite of Acetaminophen and is used in isotope labeling experiments to track chemical reactions and metabolic processes .

Synthesis Analysis

The synthesis of this compound is generally achieved by chemical synthesis . A typical preparation method involves introducing a deuterium atom by adding a deuterating agent to a suitable starting material in a chemical reaction .Molecular Structure Analysis

The molecular structure of this compound contains a thioacetaminophenol compound with deuterium (D3) . Its chemical properties are similar to ordinary thioacetaminophen, but the deuterium atom in its molecular structure makes it widely used in isotope labeling experiments .Chemical Reactions Analysis

This compound is often used in pharmacokinetic studies, especially to determine the rate at which drugs are metabolized . The deuterium atom in its molecular structure makes it widely used in isotope labeling experiments to track chemical reactions and metabolic processes .Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in DMSO and Methanol . It should be stored at -20°C .Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy

Ketamine, a compound with a detailed understanding of its clinical pharmacokinetics and pharmacodynamics, illustrates the complexity and potential of chemical compounds in medical science. Its use in anesthesia and pain therapy, alongside its pharmacokinetic properties such as metabolism and bioavailability, showcases the importance of understanding these aspects for therapeutic applications (Peltoniemi et al., 2016).

Antidepressant Mechanisms

The exploration of Ketamine's antidepressant mechanisms provides insight into how compounds can interact with various receptors in the brain, such as the N-methyl-D-aspartate receptor, to produce therapeutic effects. This highlights the potential for compounds to have multiple applications, including in the treatment of resistant depression (Zanos et al., 2018).

Neuroprotection and Neurotoxicity

The dual effects of compounds like Ketamine, where both neuroprotective and neurotoxic properties are observed, underscore the critical balance required in therapeutic applications. Studies have shown that Ketamine may offer neuroprotection in certain contexts, while also posing risks of neurotoxicity, highlighting the complex considerations necessary in pharmacological research (Yan & Jiang, 2014).

Therapeutic Patents and Drug Development

The review of therapeutic patents, such as those involving Tetrahydroisoquinolines, provides a window into the innovative aspect of pharmacological research and drug development. These reviews can uncover new therapeutic targets and applications for compounds, demonstrating the ongoing evolution of scientific research in addressing complex health issues (Singh & Shah, 2017).

Orientations Futures

S-Methyl-d3-thioacetaminophen is a valuable tool in research, particularly in the field of pharmacokinetics and metabolic studies . Its use in isotope labeling experiments provides a powerful method for tracking chemical reactions and metabolic processes . As our understanding of these processes continues to grow, it is likely that the use of compounds like this compound will become even more prevalent in future research.

Mécanisme D'action

Target of Action

S-Methyl-d3-thioacetaminophen is a metabolite of Acetaminophen . It is associated with several receptors, including Cannabinoid receptors , Opioid receptors , and 5-HT receptors . These receptors play crucial roles in pain perception, inflammation, and various neurological functions.

Mode of Action

It is known to be adirect metabolite of the essential amino acid L-methionine . It plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation .

Result of Action

Given its association with various receptors involved in pain and inflammation , it may have potential analgesic and anti-inflammatory effects.

Analyse Biochimique

Biochemical Properties

S-Methyl-d3-thioacetaminophen interacts with various enzymes, proteins, and other biomolecules. It is a thioacetaminophenol compound containing deuterium (D3) . Its chemical properties are similar to ordinary thioacetaminophen . The presence of deuterium in its molecular structure makes it widely used in isotope labeling experiments to track chemical reactions and metabolic processes .

Molecular Mechanism

It is known to be involved in sulfur-carbon bond formation processes

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be a stable biomarker with delayed excretion rates compared to conventional Acetaminophen metabolites . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways of Acetaminophen . It is formed via the thiomethyl shunt after the enterohepatic circulation

Propriétés

IUPAC Name |

N-[4-hydroxy-3-(trideuteriomethylsulfanyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDKLDWGYWQCCJ-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=C(C=CC(=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662123 |

Source

|

| Record name | N-{4-Hydroxy-3-[(~2~H_3_)methylsulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215669-56-9 |

Source

|

| Record name | N-{4-Hydroxy-3-[(~2~H_3_)methylsulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.